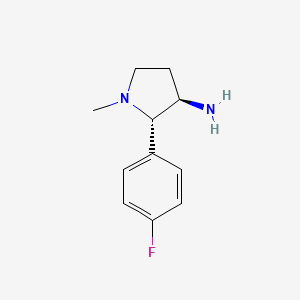
(2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine is a chiral compound with a pyrrolidine ring substituted with a fluorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and (S)-1-methylpyrrolidine-2,3-dione.
Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with (S)-1-methylpyrrolidine-2,3-dione to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
(2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Biological Studies: The compound is used in research to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It serves as a building block in the synthesis of more complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of (2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The fluorophenyl group enhances its binding affinity and selectivity towards these targets, leading to modulation of their activity and subsequent physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine
- (2S,3R)-2-(4-Bromophenyl)-1-methylpyrrolidin-3-amine
- (2S,3R)-2-(4-Methylphenyl)-1-methylpyrrolidin-3-amine
Uniqueness
(2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s metabolic stability, binding affinity, and overall pharmacokinetic profile compared to its analogs with different substituents.
Properties
CAS No. |
2219376-30-2 |
|---|---|
Molecular Formula |
C11H15FN2 |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
(2R,3S)-2-(4-fluorophenyl)-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C11H15FN2/c1-14-7-6-10(13)11(14)8-2-4-9(12)5-3-8/h2-5,10-11H,6-7,13H2,1H3/t10-,11+/m0/s1 |
InChI Key |
PGLORIOSCWIJBZ-WDEREUQCSA-N |
SMILES |
CN1CCC(C1C2=CC=C(C=C2)F)N |
Isomeric SMILES |
CN1CC[C@@H]([C@H]1C2=CC=C(C=C2)F)N |
Canonical SMILES |
CN1CCC(C1C2=CC=C(C=C2)F)N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluorobenzyl 5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2972969.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B2972970.png)
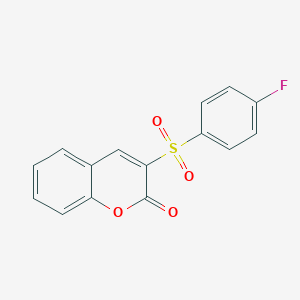
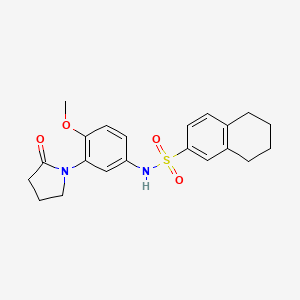
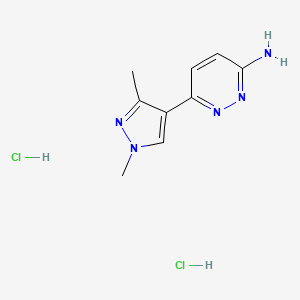
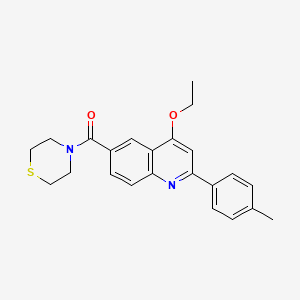
![N-(2,5-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2972981.png)
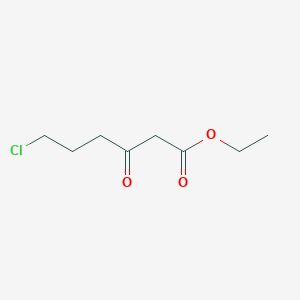
![2-[(3-chloro-4-methoxyphenyl)(cyano)amino]-N-cyclopropylacetamide](/img/structure/B2972985.png)
![2-{(E)-[(5-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2972986.png)
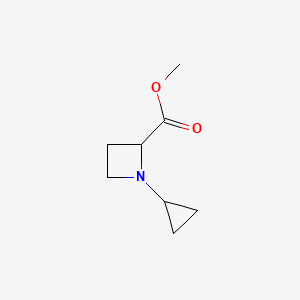
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2972990.png)
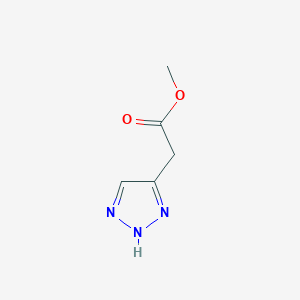
![rel-((1R,5R,6R)-3-Azabicyclo[3.2.0]heptan-6-yl)methanol hydrochloride](/img/structure/B2972992.png)
